

Application Notes and Protocols: Detecting Fosmetpantotenate in the Brain via In Vivo Microdialysis

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Compound of Interest

Compound Name: Fosmetpantotenate

Cat. No.: B607538

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These application notes provide detailed methodologies and data for researchers, scientists, and drug development professionals interested in utilizing in vivo microdialysis to study the brain pharmacokinetics of **Fosmetpantotenate**.

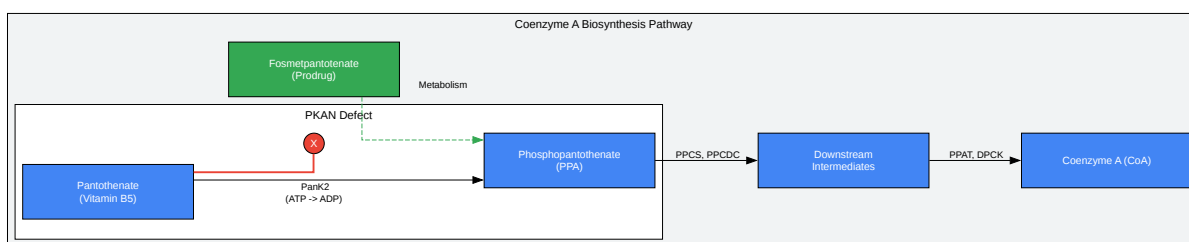
Introduction

Fosmetpantotenate (RE-024) is a phosphopantothenate replacement therapy developed for Pantothenate Kinase-Associated Neurodegeneration (PKAN).^{[1][2]} PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2.^{[2][3]} This enzyme deficiency disrupts the biosynthesis of Coenzyme A (CoA), a vital molecule for numerous cellular processes.^[1] **Fosmetpantotenate** is a prodrug designed to bypass this enzymatic defect by delivering phosphopantothenate (PPA), the product of the Pank2 enzyme, directly into the CoA synthesis pathway.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in living animals, making it an invaluable tool for assessing the blood-brain barrier (BBB) penetration and pharmacokinetic profile of neurotherapeutics like **Fosmetpantotenate**.

Postulated Mechanism of Action of Fosmetpantotenate

Fosmetpantotenate is designed to increase membrane permeability compared to PPA by masking the charge of the phosphate dianion. Once inside the cell, it is metabolized to PPA, which then serves as a substrate for the downstream enzymes in the CoA biosynthetic pathway, effectively restoring CoA levels.



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Caption: Postulated mechanism of **Fosmetpantotenate** bypassing the defective PanK2 enzyme in the Coenzyme A synthesis pathway.

Quantitative Data: Brain Microdialysis Pharmacokinetics

The pharmacokinetic parameters of **Fosmetpantotenate** and its key metabolites, phosphopantothenate (PPA) and pantothenate (PA), have been evaluated in the striatal dialysate of mice and cynomolgus monkeys. A significant species-dependent difference in brain exposure was observed following oral administration.

Table 1: Estimated Brain Dialysate Pharmacokinetics in Male Mice

Analyte	Administration	Dose	Cmax (nM)	Tmax (h)
Fosmetpantoten ate	Oral (PO)	700 mg/kg	Not Detected	-
Intrastriatal	125 µg	3.6 x 10 ⁶	0.5	
PPA	Oral (PO)	700 mg/kg	177	1.4
PA (baseline adjusted)	Oral (PO)	700 mg/kg	88	3.8

Note: Following a 700 mg/kg oral dose in mice, **Fosmetpantotenate** was not detected in the brain dialysate.

Table 2: Estimated Brain Dialysate Pharmacokinetics in Male Cynomolgus Monkeys

Analyte	Administ ration	Dose	Cmax (nM)	Tmax (h)	AUC (nM*h)
Fosmetpantot enate	Oral (PO)	100 mg/kg	221	0.75	209
Oral (PO)	300 mg/kg	1560	0.40	1030	

Note: In contrast to mice, **Fosmetpantotenate** was detected in the brain dialysate of monkeys after oral dosing, with exposure increasing more than proportionally with the dose.

Experimental Protocols for In Vivo Microdialysis

The following are generalized protocols based on standard microdialysis procedures, incorporating specific details from the nonclinical studies of **Fosmetpantotenate**.

Objective: To measure the extracellular concentrations of **Fosmetpantotenate** and its metabolites in the striatum of freely moving mice.

Materials:

- Animals: Male C57Bl/6 mice.

- Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cut-off (MWCO) suitable for small molecules (e.g., 10-20 kDa).
- Surgical Equipment: Stereotaxic frame, anesthesia machine (isoflurane), drill, dental cement.
- Perfusion Solution: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂.
- Perfusion Pump: Micro-infusion pump capable of low flow rates (e.g., 0.5-2.0 μ L/min).
- Fraction Collector: Refrigerated fraction collector to prevent analyte degradation.
- Analytical System: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification.

Procedure:

- Animal Preparation & Surgery:
 - Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.
 - Expose the skull and drill a small burr hole over the target brain region (striatum).
 - Slowly lower the microdialysis guide cannula to the desired stereotaxic coordinates.
 - Secure the guide cannula to the skull using dental cement. Allow the animal to recover for at least 24-48 hours post-surgery.
- Probe Insertion and Perfusion:
 - On the day of the experiment, place the mouse in a microdialysis bowl that allows free movement.
 - Insert the microdialysis probe into the guide cannula.
 - Connect the probe to the micro-infusion pump and begin perfusion with aCSF at a constant flow rate (e.g., 1.0 μ L/min).

- Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
- Baseline and Drug Administration:
 - Collect at least 3-4 baseline dialysate samples (e.g., 20-30 minute fractions) to determine pre-dose concentrations of endogenous compounds like PA.
 - Administer **Fosmetpantotenate** via the desired route (e.g., oral gavage at 700 mg/kg or direct intrastriatal infusion at 125 µg).
- Sample Collection:
 - Continuously collect dialysate fractions into vials in the refrigerated fraction collector for up to 8-12 hours post-dose.
 - Immediately store collected samples at -80°C pending analysis.
- Bioanalysis:
 - Thaw samples and analyze for **Fosmetpantotenate**, PPA, and PA using a validated LC-MS/MS method.
 - Construct calibration curves to determine the concentration of each analyte in the dialysate.
 - Correct concentrations for the in vitro recovery rate of the probe, determined separately.

Objective: To measure the brain and blood pharmacokinetics of **Fosmetpantotenate** in non-human primates.

Materials:

- Animals: Male cynomolgus monkeys.
- Microdialysis Probes & Equipment: Similar to the mouse protocol, but scaled for a larger animal. Probes may have a longer membrane (e.g., 4-10 mm).
- Vascular Access: Catheters for simultaneous blood sampling are required.

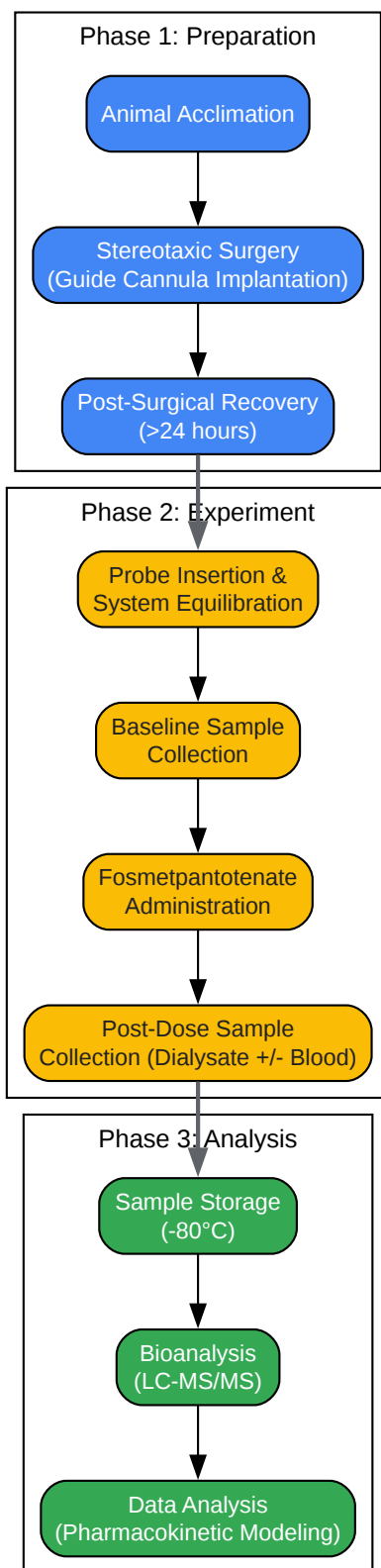
- Animal Housing: Specialized chairs or housing that allow for safe, long-term experiments in conscious monkeys.

Procedure:

- Surgical Implantation:
 - Under general anesthesia and using sterile surgical techniques, implant a guide cannula stereotaxically targeting the striatum.
 - Implant vascular catheters for blood collection.
 - Allow for a sufficient recovery period (e.g., 1-2 weeks).
- Experimental Day:
 - Place the conscious monkey in the experimental chair.
 - Insert the microdialysis probe and begin perfusion as described for the mouse model.
 - Collect baseline dialysate and blood samples.
 - Administer **Fosmetpantotenate** orally (e.g., 100 or 300 mg/kg).
- Concurrent Sample Collection:
 - Collect brain dialysate fractions and time-matched blood samples over a 24-hour period.
 - Process blood to obtain plasma or whole blood for analysis.
 - Store all samples at -80°C.
- Bioanalysis:
 - Analyze both dialysate and blood/plasma samples using a validated LC-MS/MS method to determine the pharmacokinetic profiles in both compartments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo microdialysis experiment to assess brain pharmacokinetics.



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Caption: General experimental workflow for in vivo microdialysis from surgical preparation to final data analysis.

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